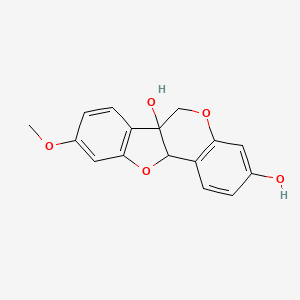

6alpha-Hydroxymedicarpin

Description

Structure

3D Structure

Properties

CAS No. |

61135-92-0 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(6aS,11aS)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-5-12-14(7-10)21-15-11-4-2-9(17)6-13(11)20-8-16(12,15)18/h2-7,15,17-18H,8H2,1H3/t15-,16+/m0/s1 |

InChI Key |

SXKBOSYKWYQHMV-JKSUJKDBSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@]3(COC4=C([C@@H]3O2)C=CC(=C4)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(COC4=C(C3O2)C=CC(=C4)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6a-Hydroxymedicarpin – Natural Sources, Isolation, and Metabolic Significance

Executive Summary

6a-Hydroxymedicarpin (3,6a-dihydroxy-9-methoxypterocarpan) is a pivotal pterocarpan derivative, primarily identified as a detoxification metabolite of the phytoalexin medicarpin . Its significance lies in the "arms race" between host plants (Leguminosae) and pathogenic fungi (Fusarium spp.). While the parent compound medicarpin exhibits potent antifungal activity, 6a-hydroxymedicarpin represents a successful fungal strategy to neutralize this defense mechanism via hydroxylation at the 6a-bridgehead carbon.

For drug discovery researchers, this compound offers a unique scaffold for studying antifungal resistance mechanisms and developing inhibitors for fungal detoxification enzymes (e.g., pterocarpan hydroxylases). This guide details the controlled production, isolation, and structural elucidation of 6a-hydroxymedicarpin.

Chemical Identity & Properties

| Property | Data |

| Common Name | 6a-Hydroxymedicarpin |

| IUPAC Name | (6aS,11aS)-3,6a-dihydroxy-9-methoxy-6H-benzofuro[3,2-c]chromene |

| CAS Registry | 61135-92-0 |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Class | Pterocarpan (Isoflavonoid derivative) |

| Chirality | Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10] Natural isomer is typically (-)-cis. |

| Solubility | Soluble in EtOAc, MeOH, DMSO; sparingly soluble in water. |

Natural Sources & Biosynthetic Context[4][11][12]

Unlike primary plant metabolites, 6a-hydroxymedicarpin is rarely found as a constitutive component of healthy plant tissue. It is predominantly a biotransformation product .

Primary Source: Fungal Metabolism

The most reliable source for isolation is the metabolic fermentation of medicarpin by pathogenic fungi.

-

Organism: Fusarium solani (specifically f. sp.[6] pisi, phaseoli, and cucurbitae).[6]

-

Mechanism: These fungi secrete monooxygenases (pterocarpan 6a-hydroxylases) that insert a hydroxyl group at the 6a position.

-

Yield: High conversion rates (near 100%) can be achieved in liquid culture within 24 hours of substrate addition.

Secondary Source: Plant Tissue

-

Species: Derris robusta, Trifolium spp. (Clover), Medicago sativa (Alfalfa).

-

Context: Occurs in infected or stressed tissues where medicarpin turnover is active.

Metabolic Pathway Visualization

The following diagram illustrates the conversion of Medicarpin to 6a-Hydroxymedicarpin, a critical detoxification step for the fungus.

Figure 1: Biotransformation pathway of Medicarpin by Fusarium solani.[6]

Isolation & Purification Protocol

This protocol is designed for the semi-preparative isolation of 6a-hydroxymedicarpin using a Fusarium solani biotransformation system. This method ensures higher purity and yield compared to direct plant extraction.

Reagents & Equipment[9][13]

-

Substrate: Pure Medicarpin (isolated from Medicago sativa or commercially sourced).

-

Fungal Strain: Fusarium solani f. sp.[6] pisi (ATCC or similar collection).

-

Media: Czapek-Dox liquid medium.

-

Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Chloroform (CHCl₃).

-

Chromatography: Silica gel 60 (230-400 mesh), C18 HPLC column.

Step-by-Step Workflow

Phase 1: Fermentation & Elicitation

-

Inoculation: Inoculate F. solani spores into 100 mL Czapek-Dox medium. Incubate at 25°C in the dark on a rotary shaker (120 rpm) for 3-5 days until a dense mycelial mat forms.

-

Substrate Addition: Dissolve Medicarpin (e.g., 10-50 mg) in a minimal volume of EtOH or DMSO. Add this to the fungal culture.

-

Incubation: Continue incubation for 24 hours .

-

Critical Checkpoint: Monitor the disappearance of medicarpin by TLC every 4 hours. Over-incubation may lead to ring cleavage and loss of product.

-

Phase 2: Extraction

-

Filtration: Separate mycelia from the culture filtrate using Whatman No. 1 filter paper. The product is primarily extracellular (in the filtrate).

-

Partition: Extract the filtrate three times with equal volumes of Ethyl Acetate (EtOAc) .

-

Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness under reduced pressure (Rotavap at 40°C).

Phase 3: Purification

-

TLC Screening: Analyze the crude extract on Silica Gel GF254 plates.

-

Mobile Phase: CHCl₃:MeOH (95:5) or Benzene:EtOAc (2:1).

-

Visualization: UV light (254/365 nm). 6a-Hydroxymedicarpin will appear as a distinct spot with lower R_f than medicarpin due to the added polar -OH group.

-

-

Preparative Chromatography:

-

Method A (Flash Column): Elute with a gradient of CHCl₃ → CHCl₃:MeOH (98:2).

-

Method B (HPLC): For high purity (>98%), use a Semi-prep C18 column.

-

Solvent: Acetonitrile:Water (gradient 30% → 70% ACN).

-

Detection: UV at 280 nm.

-

-

Isolation Workflow Diagram

Figure 2: HPLC-guided isolation workflow for 6a-Hydroxymedicarpin.

Structural Elucidation & Validation

To confirm the identity of the isolated compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The hydroxylation at C-6a induces specific, diagnostic changes in the spectrum compared to the parent medicarpin.

Diagnostic NMR Features

The key structural difference is the replacement of the H-6a proton with a hydroxyl group.

| Feature | Medicarpin (Parent) | 6a-Hydroxymedicarpin (Product) | Mechanism of Change |

| H-11a Signal | Doublet (d) at ~5.5 ppm | Singlet (s) at ~5.3-5.5 ppm | Loss of vicinal coupling to H-6a. |

| H-6 Protons | Multiplet (coupled to H-6a) | AB Quartet (d, J≈11Hz) | H-6 protons become geminally coupled only; no vicinal coupling. |

| H-6a Signal | Multiplet at ~3.5 ppm | Absent | Replaced by quaternary carbon (C-OH). |

| C-6a (13C) | Methine carbon (~40 ppm) | Quaternary carbon (~75-80 ppm) | Deshielding due to oxygen attachment. |

Mass Spectrometry (MS)

-

Molecular Ion: [M]+ at m/z 286.

-

Fragmentation: Characteristic loss of water [M-18]+ and methyl [M-15]+.

Applications in Drug Development

-

Antifungal Target Validation:

-

6a-Hydroxymedicarpin accumulation signals the activity of fungal pisatin demethylase or pterocarpan hydroxylase. Inhibiting the enzyme responsible for this conversion renders the fungus susceptible to the plant's natural medicarpin.

-

-

Osteogenic Activity:

-

Pterocarpans (like medicarpin) have shown potential in promoting bone formation. The 6a-hydroxy derivative serves as a structure-activity relationship (SAR) probe to determine if the 6a-bridgehead flexibility is required for receptor binding.

-

-

Chemo-preventive Agents:

-

Like other pterocarpans, it possesses moderate cytotoxic activity against specific cancer cell lines, though often lower than the parent compound, making it a useful negative control or comparator in potency studies.

-

References

-

Denny, T. P., & VanEtten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani.[6] Phytochemistry, 21(5), 1023-1028.[6]

-

PubChem Database. (2025). 6a-Hydroxymedicarpin (CID 101606975).[1] National Library of Medicine.

-

BioCrick. (2025). 6alpha-Hydroxymedicarpin Product Datasheet.

-

VanEtten, H. D., et al. (1989). Pterocarpan detoxification and fungal virulence. Molecular Plant-Microbe Interactions.

Disclaimer: This guide is for research purposes only. The protocols described involve biological agents and chemical solvents; appropriate safety measures (BSL-1/2 for fungal cultures, fume hoods for solvents) must be observed.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 6-Hydroxyquinoline(580-16-5) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6alpha-Hydroxymedicarpin | CAS:61135-92-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. cajmns.casjournal.org [cajmns.casjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Characterization of Fusarium Solani Degrades a Mixture of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons [openbiotechnologyjournal.com]

- 10. researchgate.net [researchgate.net]

biosynthesis pathway of 6alpha-Hydroxymedicarpin

Technical Deep Dive: Biosynthesis and Metabolic Engineering of 6 -Hydroxymedicarpin

Executive Summary: The 6 -Hydroxylation Interface

6

While often categorized under "biosynthesis," the generation of 6

-

In Fungi (Detoxification): It is the primary catabolite produced when fungi hydroxylate the plant phytoalexin Medicarpin to render it less toxic.[1][2] This is mediated by FAD-dependent monooxygenases (e.g., MAK1).[1][2]

-

In Plants (Biosynthetic Intermediate): It acts as a transient precursor (often as the demethylated analog Glycinol ) in the synthesis of complex phytoalexins like Glyceollins .[1][2] This is mediated by Cytochrome P450s (CYP93A1).[1][2][3]

This guide details the enzymatic architecture, isolation protocols, and analytical validation for 6

The Biosynthetic Architecture[1][2]

The formation of 6

The Upstream Pathway (Phenylalanine to Medicarpin)

Before 6a-hydroxylation occurs, the core pterocarpan skeleton must be assembled via the phenylpropanoid and isoflavonoid pathways.[1][2]

Key Enzymatic Steps:

-

Entry: Phenylalanine

Cinnamate (PAL).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Scaffold: 4-Coumaroyl-CoA + 3x Malonyl-CoA

Chalcone (CHS).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Cyclization: Chalcone

Liquiritigeninngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Pterocarpan Formation: Daidzein

Formononetinngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

The Divergent 6a-Hydroxylation Mechanisms

Here, the pathway splits based on the organism.[1][2]

-

Mechanism A: Fungal Detoxification (The Primary Source of 6

-Hydroxymedicarpin) [1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Enzyme: Pterocarpan 6a-hydroxylase (e.g., MAK1 gene product in N. haematococca).[1][2]

-

Cofactor: NADPH.

-

Reaction: Medicarpin + O

+ NADPH + Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Significance: This hydroxylation reduces the antifungal lipophilicity of medicarpin, allowing the fungus to survive.[1][2]

-

-

Mechanism B: Plant Biosynthesis (The Glyceollin Route) [1][2]

-

Enzyme: Dihydroxypterocarpan 6a-hydroxylase (CYP93A1).[1][2][3]

-

Class: Cytochrome P450.[3]

-

Substrate: Typically 3,9-dihydroxypterocarpan (demethylated medicarpin).[1][2]

-

Note: While structurally similar, the plant enzyme prefers the diphenol substrate, whereas the fungal enzyme targets the methylated medicarpin.[1][2]

-

Pathway Visualization

The following diagram illustrates the convergence of the upstream biosynthetic pathway and the divergence at the 6a-hydroxylation step.[1][2]

Figure 1: Bifurcation of the Pterocarpan Pathway.[1][2] Yellow node indicates the central precursor; Red path indicates fungal detoxification (generating 6a-Hydroxymedicarpin); Green path indicates plant defense biosynthesis.[1][2]

Experimental Protocol: Enzymatic Synthesis & Isolation

To study 6

Reagents and Equipment[6]

-

Substrate: (-)-Medicarpin (purified from alfalfa or commercially sourced).[1][2]

-

Source Organism: Nectria haematococca (mating population VI) or recombinant E. coli expressing MAK1.[1][2]

-

Buffer: 50 mM Potassium Phosphate (pH 7.5) with 1 mM EDTA.[2]

Microsomal Preparation Workflow

This protocol isolates the membrane-bound fraction containing the hydroxylase activity.[1][2]

-

Induction: Grow fungus in PDB (Potato Dextrose Broth). Add 100 µM medicarpin for 4 hours to induce MAK1 expression.

-

Lysis: Harvest mycelia, freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: Resuspend powder in Buffer (1:2 w/v) containing 0.4 M sucrose and protease inhibitors.

-

Differential Centrifugation:

-

Spin at 10,000

g for 15 min (Discard pellet: Mitochondria/Debris). -

Spin supernatant at 100,000

g for 60 min (Save pellet: Microsomes).

-

-

Resuspension: Resuspend the microsomal pellet in minimal buffer volume.

Enzyme Assay (In Vitro Biosynthesis)

| Step | Action | Critical Parameter |

| 1. Mix | Combine 100 µL Microsomes, 50 µM Medicarpin, 50 mM Phosphate Buffer. | Total Vol: 500 µL. Keep on ice. |

| 2. Start | Add NADPH to final conc. of 1 mM. | Initiate reaction at 25°C. |

| 3. Incubate | Shake gently for 30–60 minutes. | Note: 6a-OH-medicarpin is unstable; do not over-incubate. |

| 4. Stop | Add 500 µL Ethyl Acetate and vortex immediately. | Extracts product and stops enzyme. |

| 5. Dry | Centrifuge, collect organic phase, evaporate under N | Store at -80°C if not analyzing immediately.[1][2][4] |

Analytical Characterization

Validating the identity of 6

HPLC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 2.1 x 100 mm).[1][2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 20% B to 90% B over 15 minutes.

-

Detection: UV at 287 nm (characteristic of pterocarpans).[1][2]

Mass Spectrometry Identification Table

| Compound | Precursor Ion [M+H] | Key Fragment Ions (MS2) | Retention Time (Relative) |

| Medicarpin | 271.09 | 161, 147 | Late Eluting |

| 6 | 287.09 | 269 (loss of H | Mid Eluting |

| Glycinol | 273.07 | 255, 147 | Early Eluting |

Data Interpretation: The transition from m/z 271 (Medicarpin) to m/z 287 indicates the addition of one oxygen atom.[1][2] A rapid in-source loss of water (18 Da) to m/z 269 is highly characteristic of the labile tertiary alcohol at the 6a position.[1][2]

Metabolic Engineering Implications

For researchers aiming to stabilize this pathway (e.g., for drug development):

-

Stabilization: The 6a-hydroxyl group is prone to elimination.[1][2] Metabolic engineering in yeast (S. cerevisiae) requires maintaining a neutral pH intracellularly to prevent spontaneous dehydration to the pterocarpene.[2]

-

Gene Targets:

-

Cofactor Engineering: Both enzymes are NADPH-dependent.[1][2] Increasing the pentose phosphate pathway flux (e.g., ZWF1 overexpression) enhances yield.[1][2]

References

-

Dixon, R. A., & Sumner, L. W. (2003). Legume natural products: Understanding and manipulating complex pathways for human and animal health.[1][2] Plant Physiology. Link[1][2]

-

Schurig-Briccio, L. A., et al. (2014). Structural changes of 6a-hydroxy-pterocarpans upon heating modulate their estrogenicity.[1][2] Journal of Agricultural and Food Chemistry. Link[1][2]

-

Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[1][2] FEBS Letters. Link[1][2]

-

VanEtten, H. D., et al. (1989). Pterocarpan detoxification by the plant pathogen Nectria haematococca.[2] Annual Review of Phytopathology. Link

-

Enzyme Entry EC 1.14.13.28. 3,9-dihydroxypterocarpan 6a-hydroxylase.[1][2] Brenda Enzyme Database. Link

Sources

- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 2. enzyme-database.org [enzyme-database.org]

- 3. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. marathonofhopecancercentres.ca [marathonofhopecancercentres.ca]

-Hydroxymedicarpin: Structural Characterization and Metabolic Significance in Plant-Pathogen Interactions

Executive Summary

6

This guide provides a comprehensive technical analysis of this metabolite, focusing on its structural elucidation, the enzymatic mechanism of its formation, and its reduced biological toxicity. It serves as a foundational resource for researchers developing "paldoxins" (phytoalexin detoxification inhibitors)—a novel class of agrochemicals designed to re-sensitize resistant fungi to natural plant defenses.

Chemical Architecture and Properties[1][2][3][4]

Structural Identity

6

| Property | Data |

| IUPAC Name | (6aS,11aS)-3,6a-dihydroxy-9-methoxypterocarpan |

| Common Name | 6a-Hydroxymedicarpin (6 |

| Molecular Formula | C |

| Molecular Weight | 286.28 g/mol |

| Chirality | Two chiral centers (C-6a, C-11a).[2][3][4][5][1][6][7][8][9][10][11][12] Biologically active form typically retains cis-fusion. |

| Solubility | Moderate in MeOH, EtOH, DMSO; low in water (higher than medicarpin). |

Stereochemical Nuance (6 vs. 6a)

In pterocarpan nomenclature, the bridgehead carbons are numbered 6a and 11a . The term "6

-

Medicarpin: The B/C ring junction is cis-fused. The H-6a and H-11a protons are on the same face (usually

-oriented in (-)-medicarpin). -

6

-Hydroxymedicarpin: The hydroxylation replaces the H-6a proton. To maintain the stable cis-fused ring system characteristic of pterocarpans, the hydroxyl group typically adopts the

Spectroscopic Fingerprint

Accurate identification of 6

Diagnostic NMR Data (in CDCl )

| Position | Structural Insight | ||

| 2 | 6.55 (d) | 109.8 | A-ring aromatic |

| 3 | - | 159.0 | Phenolic carbon (A-ring) |

| 4 | 7.38 (d) | 132.1 | A-ring aromatic |

| 6 | 4.10 (d), 4.25 (d) | 66.5 | Methylene protons (AB system) |

| 6a | Absent (Replaced by -OH) | 104.5 | Quaternary hemiketal carbon (Key Diagnostic) |

| 7 | 6.45 (dd) | 106.5 | D-ring aromatic |

| 8 | 6.40 (d) | 97.0 | D-ring aromatic |

| 9 | - | 161.5 | Methoxy-substituted carbon |

| 11a | 5.25 (s) | 78.5 | Bridgehead methine (shifted vs medicarpin) |

| -OCH | 3.75 (s) | 55.5 | Methoxy group |

Note: Chemical shifts are approximate and may vary slightly based on solvent (e.g., Acetone-d6 vs. CDCl

Metabolic Pathway: The Detoxification Mechanism[13]

The conversion of medicarpin to 6

The Enzyme: Medicarpin Hydroxylase

This reaction is catalyzed by Medicarpin Hydroxylase (MH) , a flavoprotein monooxygenase (FAD-dependent).

-

Mechanism: The enzyme inserts one atom of molecular oxygen into the C-6a position.

-

Causality: By hydroxylating the bridgehead carbon, the fungus disrupts the planar, lipophilic nature of the phytoalexin, rendering it less able to penetrate fungal membranes and easier to excrete or further degrade (via ring opening).

Pathway Visualization

Figure 1: The fungal detoxification pathway of Medicarpin. The hydroxylation at C-6a is the critical "disarming" step mediated by the pathogen.

Biological Implications[9][11][14]

Toxicity Differential

The structural modification from Medicarpin to 6

-

Medicarpin: Highly fungitoxic. Disrupts plasma membrane integrity, causing leakage of electrolytes and amino acids.

-

6

-Hydroxymedicarpin: Weakly toxic to non-toxic. The introduction of the polar hydroxyl group at the bridgehead reduces membrane permeability.

The "Paldoxin" Strategy

Understanding this structure allows for the development of Paldoxins . These are inhibitors of Medicarpin Hydroxylase. If a chemical can inhibit the enzyme that forms 6

Experimental Protocols

Protocol: Fungal Biotransformation and Isolation

This protocol describes how to generate and isolate 6

Reagents:

-

Nectria haematococca (MP VI) or Botrytis cinerea culture.

-

Purified (-)-Medicarpin (substrate).

-

Ethyl Acetate (EtOAc).

-

Acetonitrile (ACN) / Water (HPLC grade).

Step-by-Step Workflow:

-

Induction: Inoculate fungal spores (

/mL) in V-8 juice medium. Incubate for 24 hours. -

Substrate Addition: Add (-)-Medicarpin (dissolved in DMSO) to the culture to a final concentration of 50

M.-

Scientific Rationale: Adding substrate after initial growth prevents inhibition of spore germination.

-

-

Incubation: Shake at 120 rpm at 25°C for 12–24 hours.

-

Validation: Monitor disappearance of Medicarpin via TLC (Silica; Hexane:EtOAc 1:1).

-

-

Extraction: Filter mycelia. Extract filtrate 3x with equal volumes of EtOAc.

-

Concentration: Dry organic phase over Na

SO -

Purification (Semi-prep HPLC):

-

Column: C18 Reverse Phase (5

m, 250 x 10 mm). -

Mobile Phase: Gradient 30% ACN to 70% ACN over 20 mins.

-

Detection: UV at 287 nm.

-

Target: 6

-Hydroxymedicarpin elutes earlier than Medicarpin due to increased polarity.

-

Workflow Visualization

Figure 2: Isolation workflow for 6

References

-

Dixon, R. A. (2001). Natural products and plant disease resistance.[4] Nature, 411, 843–847. [Link]

-

VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: Phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191–1192. [Link]

-

Pedras, M. S. C., & Ahiahonu, P. W. K. (2005).[13] Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi.[11][13] Phytochemistry, 66(4), 391-411. [Link]

-

Enkerli, J., Bhatt, G., & Covert, S. F. (1998). Maackiain detoxification contributes to the virulence of Nectria haematococca MP VI on chickpea. Molecular Plant-Microbe Interactions, 11(4), 314-322. [Link]

-

George, H. L., & VanEtten, H. D. (2001).[13] Characterization of Pisatin-Inducible Cytochrome P450s in Fungal Pathogens of Pea That Detoxify the Pea Phytoalexin Pisatin. Fungal Genetics and Biology, 33(1), 37-48. [Link]

Sources

- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 2. proteopedia.org [proteopedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]

- 8. 6-Hydroxyhexanamide | C6H13NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. Fungal Biotransformation of 6-Nitrochrysene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, Chemical Analysis, Biosynthesis, Metabolism, Molecular Engineering, and Biological Functions of Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]

6alpha-Hydroxymedicarpin as a phytoalexin in legumes

Technical Guide: 6 -Hydroxymedicarpin as a Phytoalexin in Legumes

Executive Summary

This technical guide provides a comprehensive analysis of 6

For researchers in plant pathology and natural product chemistry, 6a-HM represents a pivotal "gateway" molecule. It serves as the immediate precursor to the highly potent glyceollins in soybean, formed via prenylation. Its biosynthesis involves a stereospecific hydroxylation catalyzed by a cytochrome P450 monooxygenase, a reaction that significantly alters the molecule's polarity and biological reactivity.

Biosynthetic Context & Enzymology[1]

The biosynthesis of 6a-HM is a downstream event in the phenylpropanoid pathway, occurring specifically after the formation of the pterocarpan skeleton.

The Critical Hydroxylation Step

The conversion of (-)-Medicarpin to (-)-6

-

Enzyme: Pterocarpan 6a-hydroxylase (P6aH).

-

Classification: Cytochrome P450 monooxygenase (CYP93A1 in Glycine max).

-

Cofactors: NADPH, Molecular Oxygen (

). -

Localization: Microsomal membrane (Endoplasmic Reticulum).

Mechanistic Insight: The enzyme abstracts a hydrogen atom from the C-6a position, a tertiary carbon at the cis-fused junction of the B and C rings. This is energetically demanding due to steric constraints. The insertion of the hydroxyl group is stereospecific, retaining the (6aR, 11aR) configuration in the (-) series.

Pathway Visualization

The following diagram illustrates the position of 6a-HM within the larger isoflavonoid pathway, highlighting its role as a divergent node.

Caption: Biosynthetic pathway of 6a-Hydroxymedicarpin in Glycine max, showing the critical CYP93A1-mediated hydroxylation step.

Chemical Structure & Stereochemistry[2]

Understanding the stereochemistry is non-negotiable for identification. 6a-HM possesses two chiral centers at C-6a and C-11a.

-

Molecular Formula:

-

Molecular Weight: 286.28 g/mol

-

Core Skeleton: Benzofuro[3,2-c]chromene (Pterocarpan).[1]

-

Key Feature: The B/C ring junction is cis-fused.

| Feature | Description | Diagnostic Significance |

| C-6a Hydroxyl | Tertiary -OH group | Increases polarity; site for prenylation or glycosylation. |

| C-3 Hydroxyl | Phenolic -OH | Responsible for antioxidant capacity. |

| C-9 Methoxy | -OCH3 group | Characteristic of medicarpin-derived series. |

| Stereochemistry | (6aR, 11aR) | Distinguishes biological enantiomers from synthetic racemates. |

NMR Identification Strategy:

In

-

Diagnostic Shift: Look for the disappearance of the H-6 signal (approx

3.5-4.2 ppm) retained in the parent medicarpin, and the downfield shift of H-11a due to the adjacent hydroxyl group.

Mechanism of Action: Antimicrobial Efficacy[4][5]

6a-HM functions as a defense compound through two primary mechanisms. While often less potent than its prenylated derivatives (glyceollins), it provides immediate "first-line" defense.

Membrane Disruption

Like most lipophilic phytoalexins, 6a-HM partitions into the fungal plasma membrane.

-

Insertion: The planar pterocarpan backbone intercalates between membrane lipids.

-

Destabilization: The polar 6a-OH group disrupts the hydrophobic core of the bilayer.

-

Leakage: This causes non-specific ion leakage (

,

Metabolic Interference (The "Arms Race")

Fungal pathogens (e.g., Nectria haematococca) have co-evolved detoxification mechanisms.

-

Fungal Strategy: Fungi express pterocarpan hydratases or demethylases to render the phytoalexin less toxic.

-

Plant Counter-Strategy: The 6a-hydroxylation is a prerequisite for prenylation (addition of C5 isoprene units). Prenylation (forming glyceollins) significantly increases hydrophobicity and steric bulk, preventing fungal enzymes from accessing the core skeleton to detoxify it.

Experimental Protocols

Standardized Isolation Workflow

Objective: Isolate 6a-HM from Glycine max (soybean) seedlings. Pre-requisite: Phytoalexins are inducible. Healthy tissue contains negligible amounts.

Step 1: Elicitation

-

Germination: Grow soybean seeds in the dark for 5-7 days.

-

Wounding: Slice cotyledons into 1-2 mm sections to simulate damage.

-

Induction: Treat sections with 1 mM

or a fungal cell wall preparation (Aspergillus oligomers). Incubate for 24-48 hours in a humid chamber.-

Why? Heavy metals and fungal chitin trigger the hypersensitive response, upregulating CYP93A1 expression.

-

Step 2: Extraction

-

Homogenize tissue in 80% Ethanol (EtOH) (10 mL per g tissue).

-

Sonicate for 15 mins at 4°C to prevent thermal degradation.

-

Centrifuge (10,000 x g, 10 min) and collect supernatant.

-

Evaporate EtOH under reduced pressure (Rotovap) at <40°C.

Step 3: Purification (HPLC)

-

Stationary Phase: C18 Reverse Phase Column (e.g., 5

m, 250 x 4.6 mm). -

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid.[2]

-

Solvent B: Acetonitrile (ACN).

-

-

Gradient: 20% B to 100% B over 30 mins.

-

Detection: UV at 285 nm (max absorption for pterocarpans).

Enzymatic Assay (CYP93A1 Activity)

To verify the conversion of Medicarpin to 6a-HM in vitro:

-

Microsome Prep: Isolate microsomes from elicitor-treated tissues via ultracentrifugation (100,000 x g).

-

Reaction Mix (500

L):-

100 mM Potassium Phosphate Buffer (pH 7.5).

-

50

M (-)-Medicarpin (Substrate). -

1 mM NADPH (Cofactor - Essential for P450 reduction).

-

200

g Microsomal Protein.

-

-

Incubation: 30°C for 30 mins.

-

Termination: Add 500

L Ethyl Acetate, vortex, and analyze organic layer via HPLC.

Workflow Visualization

Caption: Step-by-step isolation workflow for 6a-Hydroxymedicarpin from plant tissue.

Therapeutic & Agricultural Implications[6]

Drug Development (Antifungal/Anticancer)

Pterocarpans are gaining traction as scaffolds for drug discovery.

-

Selectivity: They target fungal membranes with higher affinity than mammalian cholesterol-rich membranes.

-

Synergy: 6a-HM derivatives show synergy with azole antifungals, potentially restoring sensitivity in resistant Candida strains.

-

Estrogenicity: Unlike isoflavones (genistein), 6a-hydroxylated pterocarpans show altered binding to Estrogen Receptors (ER

vs ER

Crop Engineering

Metabolic engineering of the CYP93A1 gene is a viable strategy for crop protection.

-

Overexpression: Transgenic legumes overexpressing P6aH show faster accumulation of glyceollins upon infection, reducing susceptibility to root rot (Phytophthora sojae).

References

-

Dixon, R. A. (2001). Natural products and plant disease resistance.[3] Nature, 411, 843–847. [Link]

-

Schopfer, C. R., & Ebel, J. (1998). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean.[3] Proceedings of the National Academy of Sciences, 95(16), 9225–9229. [Link]

-

VanEtten, H. D., Mansfield, J. W., Bailey, J. A., & Farmer, E. E. (1994). Two classes of plant antibiotics: phytoalexins versus "phytoanticipins". The Plant Cell, 6(9), 1191. [Link]

-

PubChem Compound Summary. (2024). 6a-Hydroxymedicarpin.[4][5][6] National Center for Biotechnology Information. [Link]

-

Uchida, K., et al. (2017). Regioselective coupled oxidation of pterocarpans. Journal of Natural Medicines, 71, 409–415. [Link]

Sources

- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 2. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]

- 5. Pisatin - Wikipedia [en.wikipedia.org]

- 6. Synthesis of the Phytoalexin Pisatin by a Methyltransferase from Pea - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 6alpha-Hydroxymedicarpin

This technical guide provides an in-depth analysis of 6a-Hydroxymedicarpin (6a-HM) , a pivotal pterocarpan derivative.[1] It focuses on its role as a biosynthetic intermediate in legume defense systems (specifically the Glycine max phytoalexin pathway) and its significance in plant-pathogen interactions.[1]

Subtitle: Mechanistic Role, Biosynthetic Origins, and Experimental Characterization of a Key Pterocarpan Intermediate

Executive Summary & Chemical Identity

6a-Hydroxymedicarpin (CAS: 61135-92-0) is a tetracyclic isoflavonoid belonging to the pterocarpan class.[1] It is distinguished by a tertiary hydroxyl group at the 6a-bridgehead carbon , a structural feature that imparts unique chemical reactivity and biological function compared to its parent compound, medicarpin.

In the context of plant chemical defense, 6a-HM represents a critical "activation" step. While medicarpin itself is a potent fungicide, its conversion to 6a-hydroxy derivatives (via the enzyme Pterocarpan 6a-hydroxylase ) is often a prerequisite for the biosynthesis of more complex prenylated phytoalexins, such as the glyceollins found in soybeans (Glycine max).[1] Conversely, in fungal metabolism, 6a-hydroxylation can serve as a prelude to ring cleavage and detoxification by pathogens like Nectria haematococca.

Chemical Specifications

| Property | Detail |

| IUPAC Name | (6aS,11aS)-9-methoxy-6H-[1]benzofuro[3,2-c]chromene-3,6a(11aH)-diol |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Chirality | Two chiral centers (C-6a, C-11a).[1][2][3][4][5][6][7][8][9][10][11][12] Naturally occurring forms are typically (-)-cis (6aS, 11aS).[1] |

| Key Functional Groups | 3-OH (Phenolic), 9-OMe (Methoxy), 6a-OH (Tertiary Alcohol).[1] |

| Solubility | Soluble in MeOH, DMSO, EtOAc; poor water solubility. |

Historical Discovery & Biosynthetic Context

The "Missing Link" in Phytoalexin Synthesis (1970s–1990s)

The discovery of 6a-HM is inextricably linked to the elucidation of the Glyceollin biosynthetic pathway.[1] In the 1970s, researchers identified medicarpin as a phytoalexin in alfalfa (Medicago sativa). However, in soybeans, the dominant phytoalexins were glyceollins, which possessed a 6a-hydroxyl group.

The existence of 6a-HM was postulated as an intermediate formed by the direct hydroxylation of the pterocarpan skeleton.[1] This was confirmed in the late 1990s with the isolation and characterization of the enzyme Dihydroxypterocarpan 6a-hydroxylase (D6aH) .[1]

-

1997-1999 (The Breakthrough): Schopfer and Ebel (University of Munich) isolated a cytochrome P450 monooxygenase (CYP93A1) from elicitor-challenged soybean cell cultures.[1] They demonstrated that this enzyme specifically catalyzed the stereoselective introduction of a hydroxyl group at the C-6a position of pterocarpans, converting medicarpin to 6a-hydroxymedicarpin.[1]

Mechanistic Significance

The 6a-hydroxylation is not merely a functionalization; it alters the molecule's topology and reactivity.[1] The introduction of the 6a-OH group:

-

Prevents Dehydrogenation: It blocks the formation of pterocarpenes (which require a double bond between 6a and 11a).

-

Enables Prenylation: It creates the structural environment necessary for downstream prenyltransferases to attach dimethylallyl groups, forming the highly active glyceollins.

Biosynthetic Pathway & Signaling Logic

The formation of 6a-HM is a tightly regulated defense response.[1] The pathway below illustrates the conversion of the isoflavone precursor (Daidzein) through to the pterocarpan skeleton and finally the 6a-hydroxylation step.[1]

DOT Diagram: 6a-Hydroxymedicarpin Biosynthesis

Figure 1: The biosynthetic position of 6a-Hydroxymedicarpin within the isoflavonoid pathway.[1] The CYP93A1-mediated hydroxylation is the rate-limiting step for downstream glyceollin production.[1]

Experimental Protocols

Protocol A: Enzymatic Synthesis & Assay of 6a-HM

Objective: To generate and quantify 6a-HM using microsomal fractions containing recombinant or native CYP93A1 (D6aH).[1] This protocol validates the biological activity of the 6a-hydroxylase.[1][9]

Reagents:

-

Substrate: (-)-Medicarpin (20 µM final concentration).

-

Cofactor: NADPH (1 mM).[1]

-

Buffer: 50 mM Potassium Phosphate (pH 7.5) containing 1 mM DTT.

-

Enzyme Source: Microsomes from yeast expressing Glycine max CYP93A1 or elicitor-treated soybean cell cultures.[1]

Workflow:

-

Microsome Preparation:

-

Homogenize cells in extraction buffer (100 mM Tris-HCl pH 7.5, 10% sucrose, 14 mM mercaptoethanol).

-

Centrifuge at 10,000 x g (15 min) to remove debris.

-

Ultracentrifuge supernatant at 100,000 x g (60 min). Resuspend pellet (microsomes) in buffer.

-

-

Incubation:

-

Termination & Extraction:

-

Stop reaction with 100 µL glacial acetic acid or 500 µL EtOAc.

-

Vortex vigorously; centrifuge to separate phases.

-

Collect organic phase; evaporate to dryness under N₂ stream.

-

Protocol B: HPLC-MS Identification

Objective: To rigorously identify 6a-HM and distinguish it from the parent medicarpin.[1]

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 20% B to 60% B over 25 mins; hold 5 mins.[1] |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 287 nm (Characteristic pterocarpan absorption) |

| Mass Spec (ESI) | Positive Mode ([M+H]⁺).[1] |

| Key Signals | Medicarpin: RT ~18.5 min, m/z 271. 6a-HM: RT ~14.2 min (elutes earlier due to polarity), m/z 287 ([M+H]⁺) and m/z 269 ([M+H-H₂O]⁺, facile dehydration). |

Visualization of Experimental Logic

The following diagram illustrates the "Self-Validating" logic of the assay. The appearance of the product peak must correlate with NADPH consumption and be inhibitable by CO (carbon monoxide) or cytochrome P450 inhibitors (e.g., Ketoconazole), confirming the enzymatic mechanism.

DOT Diagram: Assay Validation Logic

Figure 2: Logical flow for validating Pterocarpan 6a-hydroxylase activity.[1] Successful detection of 6a-HM requires NADPH and is sensitive to P450 inhibitors.[1]

Scientific Significance & Applications

Antifungal Resistance Markers

The ability of a plant to rapidly convert medicarpin to 6a-HM (and subsequently glyceollins) correlates with resistance to fungal pathogens like Phytophthora sojae.[1] Conversely, some fungal pathogens have evolved pterocarpan hydroxylases of their own to detoxify medicarpin.

-

Application: Screening crop germplasm for high CYP93A1 expression levels can identify disease-resistant lines.[1]

Chemo-Enzymatic Synthesis

6a-HM is difficult to synthesize chemically with high stereospecificity due to the tertiary alcohol at the chiral bridgehead.[1]

-

Application: The recombinant CYP93A1 enzyme serves as a biocatalyst for generating chiral 6a-hydroxypterocarpans, which are scaffolds for novel antimicrobial drug development.[1]

References

-

Schopfer, C. R., & Ebel, J. (1998). Identification of a cytochrome P450 monooxygenase from soybean cell cultures as the enzyme catalyzing the 6a-hydroxylation of pterocarpans.[1][9] FEBS Letters, 438(3), 279-282.[1] Link

-

Schopfer, C. R., Kochs, G., & Ebel, J. (1999). Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.). Journal of Biological Chemistry, 274(43), 30758-30767.[1] Link[1]

-

VanEtten, H. D., et al. (1989). Mechanisms of plant disease resistance: The role of phytoalexins. Annual Review of Phytopathology, 27, 143-164. Link[1]

-

Uchida, K., et al. (2017). Stereoselective synthesis of 6a-hydroxypterocarpans. Tetrahedron, 73(33), 4936-4944.[1] Link[1]

Sources

- 1. EC 4.2.1.139 [iubmb.qmul.ac.uk]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]

- 6. aldlab-chemicals_6a-Hydroxymedicarpin [aldlab.com]

- 7. mdpi.com [mdpi.com]

- 8. abmole.com [abmole.com]

- 9. Molecular characterization and functional expression of dihydroxypterocarpan 6a-hydroxylase, an enzyme specific for pterocarpanoid phytoalexin biosynthesis in soybean (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 6alpha-Hydroxymedicarpin | TargetMol [targetmol.com]

-Hydroxymedicarpin: The Pivot Point of Plant-Fungal Chemical Warfare

This guide explores the critical role of 6

Executive Summary

6

-

For the Plant (Host): In specific species (e.g., Pisum sativum), 6a-hydroxylation is a biosynthetic prerequisite for generating advanced antimicrobial compounds like pisatin .[2][3][4]

-

For the Pathogen (Invader): Fungi such as Fusarium solani and Nectria haematococca deploy specific hydroxylases to convert the potent phytoalexin medicarpin into the less toxic 6

-hydroxymedicarpin, effectively disarming the host's chemical shield.

This guide provides a technical deep-dive into the biosynthesis, enzymatic regulation, and pharmacological implications of this compound, offering protocols for its isolation and bioactivity assessment.

Chemical Architecture & Properties

The biological activity of pterocarpans is dictated by their stereochemistry and lipophilicity. The introduction of a hydroxyl group at the 6a position fundamentally alters the molecule's interaction with biological membranes.

| Feature | Medicarpin (Parent Phytoalexin) | 6 |

| Structure | Pterocarpan skeleton (tetracyclic) | 6a-Hydroxylated Pterocarpan |

| Lipophilicity | High (Membrane penetrant) | Reduced (More polar) |

| Stereochemistry | Typically (-)-cis-6aS, 11aS | Configuration at C-6a is critical for enzyme recognition |

| Biological Role | Potent Antifungal (Phytoalexin) | Detoxification Product / Biosynthetic Intermediate |

| Key Reactivity | Benzylic ether cleavage | Tertiary alcohol at bridgehead (labile) |

The Biosynthetic Battlefield

The presence of 6

The Plant Pathway (Defense Synthesis)

In plants like Pisum sativum (Pea), the enzyme Pterocarpan 6a-hydroxylase (P6aH) is a cytochrome P450 monooxygenase (CYP) that activates the pterocarpan core. This step is essential for subsequent methylation to form Pisatin , a more stable and specific phytoalexin.

The Fungal Counter-Measure (Detoxification)

Pathogens have evolved Medicarpin Hydroxylase , an enzyme functionally similar to P6aH but used for virulence. By hydroxylating medicarpin at the 6a position, the fungus disrupts the molecule's planarity and hydrophobicity, preventing it from inserting into fungal membranes.

Visualization: The Divergent Fates of Medicarpin

Caption: Divergent metabolic fates of Medicarpin. Red path indicates fungal detoxification; Green path indicates plant biosynthesis of Pisatin.

Mechanisms of Action

Why Medicarpin is Toxic

Medicarpin acts as a chemical spear. Its lipophilic, planar structure allows it to intercalate into fungal plasma membranes, causing:

-

Membrane Disruption: Leakage of electrolytes and cytoplasmic contents.

-

Respiratory Inhibition: Uncoupling of oxidative phosphorylation in mitochondria.

Why 6 -Hydroxymedicarpin is "Safe" for Fungi

The addition of the -OH group at the 6a bridgehead creates steric hindrance and increases polarity.

-

Reduced Membrane Affinity: The compound can no longer efficiently penetrate the lipid bilayer.

-

Solubility Change: It becomes more water-soluble, facilitating excretion or sequestration in vacuoles rather than accumulation in sensitive membrane sites.

Experimental Protocols

Protocol A: Isolation & Quantification from Infected Tissue

Objective: To quantify the conversion of medicarpin to 6a-hydroxymedicarpin in infected plant tissue.

-

Elicitation :

-

Treat Medicago sativa (Alfalfa) seedlings or cell suspension cultures with fungal elicitor (e.g., cell wall preparation of F. solani) or CuCl

(3 mM) to induce phytoalexin synthesis. -

Incubate for 24–48 hours.

-

-

Extraction :

-

Homogenize 1g of tissue in 10 mL of 80% Ethanol .

-

Sonicate for 15 min at 4°C.

-

Centrifuge (10,000 x g, 10 min) and collect supernatant.

-

Evaporate ethanol under nitrogen stream; resuspend residue in 1 mL Methanol.

-

-

HPLC-MS/MS Analysis :

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase : Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

-

Gradient : 0-2 min (10% B), 2-20 min (10% -> 90% B).

-

Detection : UV at 287 nm; MS (ESI+) monitoring m/z 271 (Medicarpin) and m/z 287 (6a-Hydroxymedicarpin).

-

Protocol B: In Vitro Antifungal Assay

Objective: To validate the detoxification hypothesis by comparing IC50 values.

-

Preparation :

-

Dissolve Medicarpin and 6a-Hydroxymedicarpin standards in DMSO.

-

Prepare fungal spore suspension (Fusarium solani) at

spores/mL in Potato Dextrose Broth (PDB).

-

-

Microdilution Assay :

-

Use a 96-well plate.

-

Add 100 µL spore suspension + 2 µL test compound (Final conc: 0, 10, 25, 50, 100, 200 µM).

-

-

Incubation & Readout :

-

Incubate at 25°C for 24 hours in the dark.

-

Measure Optical Density (OD

) to assess mycelial growth. -

Expected Result : Medicarpin should show IC50 ~50 µM; 6a-Hydroxymedicarpin should show IC50 >200 µM (non-toxic).

-

Technical Workflow Visualization

Caption: Analytical workflow for isolating and assessing pterocarpan metabolites.

Implications for Drug Development & Agriculture

Agricultural Biotechnology

The conversion of medicarpin to 6a-hydroxymedicarpin is a virulence factor .

-

Strategy : Engineer crops expressing specific inhibitors of fungal Medicarpin Hydroxylase.

-

Strategy : "Metabolic Blocking" – Genetically modify the plant to produce Camalexin or other non-pterocarpan phytoalexins that the specific fungal hydroxylase cannot recognize.

Pharmaceutical Potential

While 6a-hydroxymedicarpin is less toxic to fungi, pterocarpan derivatives often exhibit:

-

Osteogenic Activity : Stimulating osteoblast differentiation (bone formation).

-

Estrogenic Activity : Binding to Estrogen Receptors (ER

), potentially useful in Hormone Replacement Therapy (HRT) with reduced side effects compared to steroidal estrogens.

References

-

Denny, T. P., & Van Etten, H. D. (1982). Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani. Phytochemistry. Link

-

Wu, Q., & Van Etten, H. D. (2004). Introduction of plant and fungal genes into pea (Pisum sativum L.) hairy roots reduces their ability to produce pisatin and affects their response to a fungal pathogen.[5] Molecular Plant-Microbe Interactions. Link

-

Dixon, R. A. (2001). Natural products and plant disease resistance. Nature. Link

-

Enkerli, J., et al. (1998). Characterization of a fungal gene (PDA1) encoding pisatin demethylase, a key enzyme in the detoxification of the phytoalexin pisatin. Molecular Plant-Microbe Interactions. Link

-

Higgins, V. J. (1972). Role of the phytoalexin medicarpin in three leaf spot diseases of alfalfa. Physiological Plant Pathology. Link

Sources

- 1. A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiro.org [chiro.org]

- 3. researchgate.net [researchgate.net]

- 4. Induction of 6a-hydroxymaackiain 3-O-methyltransferase and phenylalanine ammonia-lyase mRNA translational activities during the biosynthesis of pisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hans D Vanetten | UA Profiles [profiles.arizona.edu]

Technical Guide: Biological Activities & Mechanisms of Pterocarpans

Executive Summary

This technical guide synthesizes the biological efficacy of pterocarpans—a subclass of isoflavonoids characterized by a tetracyclic 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene skeleton. Primarily functioning as phytoalexins (inducible plant defense compounds), pterocarpans have emerged as potent modulators of human oncogenic and inflammatory signaling pathways. This review focuses on the mechanistic actions of Maackiain , Glyceollins , Erybraedin C , and Medicarpin , providing actionable protocols for validating their activity in drug discovery pipelines.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological potency of pterocarpans is dictated by the stereochemistry of the B/C ring junction. Unlike synthetic counterparts, naturally occurring pterocarpans predominantly exhibit a cis-fused B/C ring system.

-

Core Skeleton: The 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene backbone.

-

Key SAR Drivers:

-

Prenylation: The addition of prenyl groups (as seen in Erybraedin C) significantly enhances lipophilicity and membrane permeability, often correlating with increased cytotoxicity against multidrug-resistant (MDR) cell lines.

-

O-Substitution: Hydroxyl or methoxy substitutions at C-3 and C-9 are critical for antifungal specificity and antioxidant capacity.

-

Chirality: The (6aR, 11aR) configuration is the most common bioactive form.

-

Part 2: Oncology & MDR Reversal Mechanisms[2]

Maackiain: MAPK/Ras Pathway Modulation

Maackiain (MA) exhibits high specificity for nasopharyngeal carcinoma (NPC) and triple-negative breast cancer (TNBC). Its primary mechanism involves the suppression of the MAPK/Ras signaling axis, a pathway often constitutively active in aggressive tumors.

-

Mechanism: MA inhibits the phosphorylation of cRaf, MEK1/2, and Erk1/2.[1]

-

Apoptotic Trigger: This inhibition downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic effector Bax. In TNBC, MA further modulates the miR-374a/GADD45α axis to arrest cell cycle progression.

Erybraedin C: Dual Topoisomerase Inhibition

Unlike standard chemotherapeutics that often target only one phase of the enzyme cycle, Erybraedin C acts as a dual inhibitor of human Topoisomerase I.

-

Action: It inhibits both the DNA cleavage and religation steps.[2]

-

MDR Efficacy: Crucially, Erybraedin C retains potency in mismatch repair (MMR)-deficient cells and P-gp overexpressing lines, making it a lead candidate for overcoming multidrug resistance.

Visualization: Maackiain-Induced Apoptosis Pathway

Caption: Maackiain suppresses the Ras/MAPK axis, alleviating the inhibition of Bax and leading to mitochondrial apoptosis.

Part 3: Anti-Inflammatory Signaling (Glyceollins)

Glyceollins (soybean phytoalexins) are potent inhibitors of the NF-κB pathway, which governs chronic inflammation and autoimmune responses.

-

Mechanism: Glyceollins prevent the phosphorylation of IKK, thereby blocking the degradation of the inhibitory protein IκBα.[4] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.

Visualization: Glyceollin NF-κB Inhibition

Caption: Glyceollins block IKK activation, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

Part 4: Validated Experimental Protocols

Protocol A: Pterocarpan-Specific Cytotoxicity Assay (MTT)

Context: Pterocarpans are hydrophobic. Standard aqueous preparation will precipitate the compound, leading to false negatives.

-

Preparation: Dissolve pure pterocarpan (e.g., Maackiain) in 100% DMSO to create a 100 mM stock. Store at -20°C.

-

Seeding: Seed cancer cells (e.g., HeLa, TNBC) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dilute stock in serum-free medium. Critical: Final DMSO concentration must be

to avoid solvent toxicity. Treat cells for 24h, 48h, and 72h. -

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: MDR Reversal Assay (Rhodamine 123 Efflux)

Context: To verify if a pterocarpan (like Erybraedin C) inhibits P-gp efflux pumps.

-

Cell Selection: Use P-gp overexpressing cells (e.g., MDR1-transfected MDCK or resistant cancer lines).

-

Loading: Incubate cells with Rhodamine 123 (Rh123, 5 µM) for 60 min at 37°C.

-

Efflux Phase: Wash cells with PBS. Resuspend in fresh medium containing:

-

Control (Vehicle)

-

Positive Control (Verapamil 10 µM)

-

Test Pterocarpan (various concentrations)

-

-

Incubation: Allow efflux for 90 min at 37°C.

-

Analysis: Wash with ice-cold PBS to stop transport. Analyze via Flow Cytometry (FITC channel).

-

Interpretation: High fluorescence = P-gp inhibition (Drug trapped inside). Low fluorescence = Active P-gp (Drug pumped out).

-

Visualization: MDR Reversal Workflow

Caption: Workflow to quantify P-gp inhibition efficacy using Rhodamine 123 retention.

Part 5: Biological Activity Data Summary[9]

| Compound | Target / Organism | Activity Metric | Key Finding |

| Maackiain | Nasopharyngeal Carcinoma | IC50: Low µM range | Inhibits MAPK/Ras; induces apoptosis [1].[1] |

| Maackiain | TNBC (Breast Cancer) | Gene Modulation | Upregulates GADD45α; Downregulates miR-374a [2].[5] |

| Medicarpin | Neisseria gonorrhoeae | MIC: 0.25 mg/mL | Additive effect with Vancomycin [3].[6] |

| Medicarpin | HeLa Cells | Nrf2 Activation | Activates ARE-luciferase at 50 µM [4].[7] |

| Glyceollins | RAW 264.7 Macrophages | NF-κB Inhibition | Blocks p65 nuclear translocation [5].[8][9] |

| Erybraedin C | Human Topoisomerase I | Dual Inhibition | Inhibits cleavage & religation steps [6].[2][10] |

References

-

Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway. Chinese Journal of Natural Medicines.Link

-

Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression. Frontiers in Pharmacology.Link

-

Antigonococcal Activity of (+)-Medicarpin. ACS Omega.Link

-

Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells. MDPI (Plants).Link

-

Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway. International Journal of Molecular Medicine.Link

-

Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I. Biochemical Journal.[2][10]Link

Sources

- 1. Maackiain inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by inhibiting the MAPK/Ras signaling pathway [cjnmcpu.com]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Soybean glyceollins mitigate inducible nitric oxide synthase and cyclooxygenase-2 expression levels via suppression of the NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maackiain Modulates miR-374a/GADD45A Axis to Inhibit Triple-Negative Breast Cancer Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicarpin Increases Antioxidant Genes by Inducing NRF2 Transcriptional Level in HeLa Cells [mdpi.com]

- 8. Anti-inflammatory effects of glyceollins derived from soybean by elicitation with Aspergillus sojae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Erybraedin C, a natural compound from the plant Bituminaria bituminosa, inhibits both the cleavage and religation activities of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

-Hydroxymedicarpin: The Pivot Point of Pterocarpan Detoxification

Content Type: Technical Whitepaper & Experimental Guide Subject: Fungal Metabolism of Phytoalexins

Executive Summary

In the chemical warfare between leguminous plants and fungal pathogens, Medicarpin serves as a frontline phytoalexin—a potent antimicrobial agent. However, its efficacy is frequently compromised by a specific fungal counter-measure: the enzymatic hydroxylation at the 6a-bridgehead carbon.

This metabolic event converts the fungitoxic medicarpin into 6

This guide provides a comprehensive technical analysis of this metabolite, detailing its biosynthesis, stability, analytical characterization, and the experimental protocols required to study this critical resistance mechanism.

The Molecular Context: Structural Instability as a Mechanism

To understand the metabolite, one must first understand the vulnerability of the parent molecule. Medicarpin is a pterocarpan, characterized by a tetracyclic ring system containing a benzofuran fused to a benzopyran.

The "Achilles Heel" at Carbon 6a

The pterocarpan skeleton possesses two bridgehead carbons: 6a and 11a . The stereochemistry at these positions determines the molecule's shape and biological activity.

-

Medicarpin: Possesses a hydrogen at the 6a position.[1][2][3][4]

-

6

-Hydroxymedicarpin: The hydrogen at 6a is replaced by a hydroxyl group (-OH).

Why this matters: The introduction of a hydroxyl group at the 6a position creates a hemiacetal functionality at the junction of the furan and pyran rings. This is structurally precarious. Under physiological or slightly alkaline conditions, this hemiacetal collapses, breaking the ether linkage of the furan ring. This ring-opening is the primary mechanism of detoxification.

Comparative Properties

| Feature | Medicarpin (Parent) | 6 |

| Molecular Weight | 270.28 g/mol | 286.28 g/mol (+16 Da) |

| Solubility | Lipophilic | Increased polarity (due to -OH) |

| Stability | Stable in neutral/alkaline pH | Unstable in alkali (Ring opens to isoflavanone) |

| Toxicity | High (Fungitoxic) | Low (Intermediate to non-toxic products) |

Metabolic Pathways & Enzymology

The conversion is not spontaneous; it is catalyzed by specific fungal enzymes, primarily pterocarpan hydroxylases (often cytochrome P450 monooxygenases). This pathway is best characterized in the pea pathogen Nectria haematococca (anamorph Fusarium solani).

The Detoxification Cascade

-

Recognition: The fungus detects medicarpin.

-

Hydroxylation: A monooxygenase inserts an oxygen atom at C-6a.

-

Ring Opening: The resulting 6

-hydroxymedicarpin undergoes tautomerization/ring-opening to form vestitone . -

Reduction (Optional): Vestitone may be further reduced to vestitol by vestitone reductase.

Visualization of the Pathway

The following diagram illustrates the detoxification logic used by resistant fungi.

Figure 1: The detoxification pathway of medicarpin. The 6a-hydroxylation is the rate-limiting step that triggers spontaneous ring opening.

Analytical Characterization

Identifying 6

Mass Spectrometry (LC-MS/MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]+ = 287.09 (Theoretical).

-

Fragmentation Pattern:

-

Loss of water (

, -18 Da) is common due to the tertiary alcohol at 6a. -

Retro-Diels-Alder (RDA) fragmentation typical of isoflavonoids.

-

Nuclear Magnetic Resonance (NMR)

The diagnostic shift occurs at the bridgehead carbons.

-

1H NMR: The most obvious change is the disappearance of the signal for H-6a (typically a doublet or multiplet around

4.2–5.5 ppm in the parent molecule). -

13C NMR: The C-6a carbon shifts significantly downfield (deshielded) due to the attachment of the oxygen, moving from the aliphatic region (~75-80 ppm) to the hemiacetal region (~95-105 ppm).

Experimental Protocols

Objective: Isolation of 6

Reagents & Equipment

-

Substrate: Purified Medicarpin (dissolved in DMSO).

-

Biocatalyst: Nectria haematococca microsomes OR recombinant CYP450 expressed in yeast.

-

Cofactor: NADPH regenerating system (G6P, G6P-dehydrogenase, NADP+).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5). Note: Avoid higher pH to prevent ring opening during incubation.

Workflow: Microsomal Incubation

This protocol ensures the capture of the unstable intermediate before it degrades.

-

Preparation: Thaw microsomes on ice.

-

Reaction Mix:

-

940

L Phosphate Buffer (pH 7.5) -

10

L Medicarpin stock (final conc. 50-100 -

25

L Microsomes (1 mg protein/mL)

-

-

Initiation: Add 25

L NADPH regenerating system. -

Incubation: Shake at 28°C for 15–30 minutes. Do not exceed 60 mins to avoid secondary metabolism.

-

Termination: Add 1 mL cold Ethyl Acetate immediately. Vortex vigorously.

-

Extraction: Centrifuge (3000 x g, 5 min). Collect the organic (upper) phase.

-

Drying: Evaporate solvent under nitrogen stream at room temperature. Heat accelerates degradation.

Visualization of Experimental Logic

Figure 2: Step-by-step workflow for the isolation and analysis of the metabolite.

Implications for Drug Discovery

Understanding the 6

-

Target: Fungal Pterocarpan Hydroxylase (CYP450).

-

Strategy: Develop specific CYP450 inhibitors that bind to the hydroxylase active site.

-

Result: The fungus retains the medicarpin, which accumulates to toxic levels inside the hyphae, effectively restoring the plant's natural immunity.

References

-

VanEtten, H. D., et al. (1989). "Metabolic detoxification of phytoalexins." Annual Review of Phytopathology, 27(1), 143-164.

-

Denny, T. P., & VanEtten, H. D. (1982).[4] "Metabolism of the phytoalexins medicarpin and maackiain by Fusarium solani."[4] Phytochemistry, 21(5), 1023-1028.

-

Enkerli, J., et al. (1998). "Characterization of a fungal gene for antibiotic resistance on a dispensable chromosome." Science, 254, 1773-1776.[5] (Context: PDA genes in Nectria).

-

TargetMol. "6alpha-Hydroxymedicarpin Product Information." (Chemical Properties & Commercial Availability).

-

Pedras, M. S., & Ahiahonu, P. W. (2005).[4] "Metabolism and detoxification of phytoalexins and analogs by phytopathogenic fungi." Phytochemistry, 66(4), 391-411.

Sources

- 1. 1H and 13C NMR assignments of new methoxylated furanoflavonoids from Lonchocarpus araripensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. GSRS [m.jchem.ci.gsrs.ncats.io]

- 4. Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

Methodological & Application

methods for isolation and characterization of 6alpha-Hydroxymedicarpin

Application Note: Isolation and Characterization of 6 -Hydroxymedicarpin

CAS:Introduction & Biological Context

6

While Medicarpin serves as a potent antifungal defense in legumes (Medicago sativa, Cicer arietinum), resistant fungal strains hydroxylate the 6a-position, significantly reducing its toxicity. Consequently, 6a-HM is not merely a chemical standard but a vital biomarker for studying fungal resistance mechanisms and a potential scaffold for osteogenic drug development.

Key Technical Challenge: The 6a-hydroxylation introduces a hemiacetal functionality at the ring fusion. This renders the molecule susceptible to dehydration (forming coumestans) or ring-opening under acidic conditions. This guide prioritizes neutral-pH isolation workflows to preserve stereochemical and structural integrity.

Bioproduction and Extraction Protocol

Due to the low natural abundance of 6a-HM in plant tissue compared to its precursor, fungal biotransformation is the most efficient method for generating high-purity material for characterization.

Reagents and Biological Material[1][2][3][4]

-

Substrate: (-)-Medicarpin (Purified >95% or commercially sourced).

-

Biocatalyst: Nectria haematococca (mating population VI) or Colletotrichum gloeosporioides.

-

Media: Potato Dextrose Broth (PDB), pH 6.5.

-

Solvents: Ethyl Acetate (EtOAc), HPLC-grade Methanol (MeOH).

Biotransformation Workflow

-

Inoculation: Inoculate 100 mL of PDB with fungal spores (

spores/mL). Incubate at 25°C, 150 rpm for 48 hours to establish biomass. -

Substrate Addition: Dissolve Medicarpin (20 mg) in minimal acetone (200

L) and add to the culture.-

Note: High acetone concentrations are toxic. Keep organic solvent <0.5% v/v.

-

-

Conversion Phase: Incubate for an additional 24–48 hours.

-

Process Control: Monitor conversion via TLC (Silica gel 60 F254; Mobile phase: Chloroform:MeOH 95:5). Medicarpin (

) will disappear, and 6a-HM (

-

-

Quenching: Filter mycelia immediately to stop metabolism. The product is predominantly extracellular (in the broth).

Extraction (Neutral pH)

-

Partition: Extract the filtered broth (

mL) with EtOAc.-

Critical: Do not acidify the broth. Acid catalyzes the dehydration of 6a-HM to anhydro-derivatives.

-

-

Drying: Combine organic layers, dry over anhydrous

, and evaporate under reduced pressure at <40°C. -

Reconstitution: Dissolve the yellow residue in 1 mL MeOH for HPLC purification.

Chromatographic Purification (HPLC)[3][5][6]

Separation of 6a-HM from residual Medicarpin and minor degradation products requires a high-resolution Reverse Phase (RP) method.

Semi-Preparative HPLC Conditions

-

Column: Phenomenex Luna C18(2) or equivalent,

mm, 5 -

Mobile Phase A: Water (Milli-Q).[1]

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 3.0 mL/min.

-

Detection: UV @ 287 nm (characteristic pterocarpan absorption).

Gradient Profile

| Time (min) | % Buffer A ( | % Buffer B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection |

| 20.0 | 40 | 60 | Linear Gradient |

| 22.0 | 0 | 100 | Wash |

| 25.0 | 90 | 10 | Re-equilibration |

Retention Logic: 6a-HM is more polar than Medicarpin due to the tertiary hydroxyl group.

-

Expected

(6a-HM): ~12–14 min. -

Expected

(Medicarpin): ~18–20 min.

Structural Characterization (NMR & MS)

This section details the validation of the 6a-hydroxy moiety. The disappearance of the H-6a proton and the splitting pattern of H-6 are the definitive diagnostic signals.

Mass Spectrometry[1]

-

Technique: ESI-MS (Positive Mode).

-

Observed Mass:

287 -

Fragment: Loss of

(

Nuclear Magnetic Resonance (NMR)

Solvent: Acetone-

Diagnostic Signals (Comparison: Medicarpin vs. 6a-HM)

| Position | Medicarpin ( | 6a-HM ( | Structural Insight |

| H-6a | ~4.25 (d, J=6.5 Hz) | Absent | Replaced by quaternary -OH. |

| H-6 (eq/ax) | 3.60 / 4.20 (m) | 4.05 / 4.15 (AB q) | Loss of vicinal coupling to H-6a. Appears as an AB quartet ( |

| H-11a | 5.50 (d, J=6.5 Hz) | 5.25 (s) | Singlet appearance (slightly broadened) due to loss of coupling to H-6a. |

| C-6a | ~40.0 (CH) | ~75.0 (C-q) | Significant downfield shift due to oxygenation. |

Interpretation: In the parent Medicarpin, H-11a couples to H-6a. In 6a-HM, the C-6a position is fully substituted with an Oxygen. Consequently:

-

The H-11a signal collapses from a doublet to a singlet.

-

The H-6 methylene protons, which usually show complex splitting (coupling to H-6a), simplify into a clean AB quartet (geminal coupling only).

Workflow Visualization

Isolation & Characterization Logic

The following diagram illustrates the critical path from biotransformation to structural validation.

Figure 1: Step-by-step isolation workflow emphasizing the critical neutral extraction parameter.

Chemical Transformation & Diagnostic Shift

Visualizing the specific atomic changes detected by NMR.

Figure 2: Mechanistic transformation and the resulting NMR spectroscopic signature.

Stability and Storage Guidelines

-

Solvent Sensitivity: 6a-HM is stable in MeOH and Acetone. Avoid storage in

for extended periods as trace acidity in chloroform can induce dehydration. -

Temperature: Store neat standard at -20°C.

-

Light: Protect from light to prevent photo-oxidation of the phenolic ring.

References

-

Fungal Detoxification Mechanisms

- Title: Disarming the Host: Detoxification of Plant Defense Compounds During Fungal Necrotrophy.

- Source: NIH / PubMed Central (2021).

-

URL:[Link]

-

Chemical Properties & Identification

-

Biosynthetic Pathways

-

Osteogenic Activity of Pterocarpans

-

General NMR Interpretation for Oxygenated Heterocycles

Sources

- 1. longdom.org [longdom.org]

- 2. CAS 61135-92-0 | 6a-Hydroxymedicarpin [phytopurify.com]

- 3. Isolation and anti-fungal activities of 2-hydroxymethyl-chroman-4-one Produced by Burkholderia sp. MSSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of fungi from a meju contaminated with aflatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicarpin, a Natural Pterocarpan, Heals Cortical Bone Defect by Activation of Notch and Wnt Canonical Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for UV-Vis spectrophotometry of 6alpha-Hydroxymedicarpin

Application Note: UV-Vis Spectrophotometric Characterization and Quantification of 6

Executive Summary

This guide outlines a high-precision protocol for the ultraviolet-visible (UV-Vis) analysis of 6

This protocol addresses the specific challenges of pterocarpan analysis: distinguishing the target from structural analogs and ensuring solubility without degrading the labile ether linkage at the 6a-11a junction.[1]

Scientific Principle & Chromophore Theory

The Pterocarpan Chromophore:

6

-

Primary Absorption (

~280–288 nm): Arises from the -

Secondary Features: A shoulder often appears near 310 nm.[1][3]

-

The 6

-OH Effect: Unlike planar flavonoids, the 6a-hydroxylation introduces steric strain at the B/C ring junction, potentially altering the molar extinction coefficient (

Self-Validation Logic:

The protocol includes a Bathochromic Shift Assay . Upon addition of trace NaOH, the phenolic proton (C3-OH) deprotonates, extending conjugation and shifting the

Materials & Equipment

Reagents:

-

Standard: 6

-Hydroxymedicarpin (Purity >95%, HPLC grade).[1][4] -

Solvent: Methanol (MeOH), HPLC/Spectrophotometric grade (Cutoff < 205 nm).[1] Note: Ethanol is a viable alternative, but Methanol is preferred for sharper peak resolution in pterocarpans.

-

Shift Reagent (Optional): 0.1 M NaOH (aqueous).

Equipment:

-

Spectrophotometer: Double-beam UV-Vis (Bandwidth

1.0 nm).[1] -

Cuvettes: Quartz (Suprasil), 10 mm path length, matched pair.[1]

-

Filtration: 0.22

m PTFE syringe filters (for sample clarification).

Experimental Protocol

Phase 1: Preparation of Stock and Working Solutions

-

Objective: Create a stable baseline solution within the linear dynamic range of the instrument (0.2 – 0.8 Abs).

-

Stock Solution (100

g/mL): -

Working Standard (10

g/mL):

Phase 2: Spectral Scanning (Qualitative ID)

-

Objective: Determine the exact

for the specific instrument and solvent batch.

-

Baseline Correction: Insert two cuvettes filled with pure MeOH (Blank) into the reference and sample holders. Run a "Baseline/Zero" scan from 200 to 400 nm.[1][3]

-

Sample Scan: Replace the sample cuvette with the Working Standard (10

g/mL). -

Parameters:

-

Analysis: Identify the local maximum between 280–290 nm.

Phase 3: Quantitative Calibration (Beer-Lambert Law)

-

Objective: Calculate the Molar Extinction Coefficient (

).

-

Prepare a dilution series from the Stock Solution:

-

Level 1: 2.5

g/mL -

Level 2: 5.0

g/mL -

Level 3: 10.0

g/mL -

Level 4: 20.0

g/mL -

Level 5: 40.0

g/mL[1]

-

-

Measure Absorbance (Abs) at the determined

(e.g., 287 nm).[1] -

Plot Abs (y-axis) vs. Concentration (Molar, x-axis).[1]

-

Calculate

from the slope (

Workflow Visualization

Caption: Step-by-step workflow for the isolation, identification, and quantification of 6

Data Analysis & Reporting

Quantitative Calculation:

Where:

- = Concentration (M)[1][3]

-

= Absorbance at

- = Molar Extinction Coefficient (determined from Phase 3)[1]

- = Path length (1 cm)[1]

Summary Table: Typical Optical Characteristics

| Parameter | Value / Range | Notes |

| Solvent | Methanol (MeOH) | Preferred over EtOH for spectral sharpness.[1] |

| Scan Range | 200 – 400 nm | Covers aromatic region; ignore <210 nm noise.[1][3] |

| 287 ± 2 nm | Primary quantification peak.[1] | |

| Shoulder | ~310 nm | Characteristic of pterocarpan skeleton.[1][3] |

| Linearity ( | > 0.999 | Required for valid quantification.[1][6] |

| LOD | ~0.5 | Dependent on instrument sensitivity.[1][3] |

Troubleshooting & Validation

Common Issue: Peak Broadening

-

Solution: Ensure MeOH is neutral.[1][3] Acidic conditions (0.1% Formic acid) can stabilize the compound but may slightly shift

.[1]

Common Issue: High Background Absorbance [1]

-

Cause: Particulates or biological matrix interference (chlorophyll/lipids).[1][3]

-

Solution: Pass sample through a C18 Solid Phase Extraction (SPE) cartridge before UV analysis to remove lipophilic contaminants.[1][3]

Structural Logic Diagram:

Caption: Influence of structural moieties on the final UV-Vis spectrum of 6

References

-

PubChem. (n.d.).[1][3] 4-Hydroxymedicarpin (Synonym for 6a-hydroxy derivative).[1] National Library of Medicine.[1][3] Retrieved October 26, 2023, from [Link][1]

-

Dixon, R. A. (1999).[1] Isoflavonoids: Biochemistry and Molecular Biology. In Comprehensive Natural Products Chemistry. (Contextual reference for Pterocarpan UV characteristics).

-

BioCrick. (n.d.).[1][3] 6alpha-Hydroxymedicarpin Properties. Retrieved October 26, 2023, from [Link][1]

-

Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1][3] (Standard reference for phenolic UV shift reagents).

Sources

Application Note: Validated HPLC-DAD Method for the Quantification of Pterocarpans (Maackiain, Medicarpin, Pisatin)

Introduction & Scientific Context

Pterocarpans are a specialized subclass of isoflavonoids possessing a tetracyclic ring system (6a,11a-dihydro-6H-benzofuro[3,2-c]chromene). Found predominantly in the Fabaceae family (Sophora, Trifolium, Astragalus), they function as phytoalexins—antimicrobial defense compounds produced in response to stress.

Developing robust analytical methods for pterocarpans presents specific challenges:

-

Structural Isomerism: Many pterocarpans exist as enantiomers or have structurally similar isoflavone precursors (e.g., Formononetin) that can co-elute.

-

Chromophore Specificity: While they absorb in the standard UV range (280 nm), their specific "fingerprint" region (310 nm) is critical for distinguishing them from matrix interferences.

-

Matrix Complexity: Root extracts often contain high levels of saponins and simple phenolics that require efficient chromatographic resolution.

This protocol details a validated HPLC-DAD workflow designed to meet ICH Q2(R1) standards, ensuring specificity, linearity, accuracy, and precision.